![molecular formula C17H25N3O4 B5525502 4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is of interest due to its structural complexity and potential for biological activity. The compound features a 1,4-oxazepane ring, which is uncommon in synthetic chemistry and offers unique properties for exploration in various fields of science.
Synthesis Analysis
The synthesis of complex molecules like "4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" often involves multi-step reactions, including cycloadditions and catalysis. For instance, gold(I)-catalyzed 1,3-dipolar cycloaddition reactions have been utilized for the synthesis of highly substituted pyrrolo[3,4-d][1,2]oxazepines, demonstrating the utility of catalysis in achieving complex molecular architectures (Zhang & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" can be characterized using techniques like IR, 1H NMR, and liquid chromato-mass spectrometry. These methods provide insights into the compound's structure, including its stereochemistry and functional groups (Kharchenko et al., 2008).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its oxazepane and oxazole rings. Cyclopropanation, cycloaddition, and various condensation reactions are pivotal in synthesizing and modifying such compounds. For example, chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes have been shown to catalyze asymmetric cyclopropanation of olefins, demonstrating the potential for selective synthesis and functionalization of complex molecules (Nishiyama et al., 1995).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystal structure, can be determined experimentally. The crystal structure analysis, for example, can reveal polymorphism and molecular conformations, essential for understanding the compound's stability and reactivity (Shishkina et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, nucleophilicity/electrophilicity, and redox potential, are crucial for predicting the compound's behavior in various chemical environments. These properties can be explored through theoretical calculations and experimental studies, providing insights into the compound's reactivity and potential applications in synthesis and material science (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Research in organic synthesis often explores the synthesis of complex molecules like pyrroles, oxazoles, and oxazepines, which are core structures in many biologically active compounds. For instance, the design and synthesis of pyrrolotriazepine derivatives involve converting pyrrole derivatives with carbonyl groups into more complex heterocyclic systems, which can serve as building blocks for further chemical transformations (Menges et al., 2013). Similarly, stereoselective synthesis and atropisomerism studies in pyridyl-pyridinio tetrahydropyridines highlight the intricate interplay between structure and reactivity, providing valuable insights for the synthesis of chiral molecules (Shestopalov et al., 1993).
Medicinal Chemistry and Drug Design
Heterocyclic compounds like oxazoles and pyrrolidines are prevalent in drug molecules due to their diverse pharmacological activities. Studies on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation reveal the potential of these methodologies in creating pharmacologically relevant structures (Bacchi et al., 2005). Furthermore, the development of chiral ruthenium(II)-bis(oxazolin-2-yl)pyridine complexes for asymmetric catalytic processes underscores the importance of chirality in medicinal chemistry, offering avenues for the synthesis of enantioenriched drug candidates (Nishiyama et al., 1995).
Materials Science
The electrical and optical properties of heterocyclic compounds find applications in materials science, particularly in conducting polymers and organic electronics. For example, the synthesis of poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers illustrates the potential of heterocyclic compounds in creating conducting polymers with desirable electronic properties (Sotzing et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(14-15(13-3-4-13)24-12-18-14)20-7-8-23-11-17(22,10-20)9-19-5-1-2-6-19/h12-13,22H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOKWPCJKWYEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=C(OC=N3)C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.